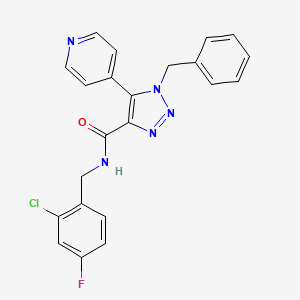
1-benzyl-N-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-benzyl-N-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C22H17ClFN5O and its molecular weight is 421.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-benzyl-N-(2-chloro-4-fluorobenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesizing various research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
The compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological activities. The triazole ring is a five-membered heterocyclic structure that contributes to the compound's bioactivity. The presence of a benzyl group and a pyridine moiety further enhances its potential as a therapeutic agent.
Antimicrobial Activity
Recent studies have demonstrated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds ranged from 3.12 to 12.5 μg/mL, indicating strong antibacterial potential .
| Compound | MIC (μg/mL) | Target Organism |
|---|---|---|
| Triazole Derivative A | 3.12 | S. aureus |
| Triazole Derivative B | 6.25 | E. coli |
| This compound | TBD | TBD |
Anticancer Activity
Triazoles are also recognized for their anticancer properties. In vitro studies have indicated that similar compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, triazole derivatives have been shown to target specific signaling pathways involved in tumor growth and metastasis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes critical in disease pathways. Enzyme assays demonstrated that it can act as an inhibitor of certain kinases involved in cancer progression, which suggests its potential use as a targeted therapy in oncology .
Case Study 1: Antimicrobial Efficacy
In a comparative study of several triazole derivatives, this compound was tested against standard bacterial strains. The results indicated that this compound exhibited superior antimicrobial activity compared to traditional antibiotics.
Case Study 2: Anticancer Mechanisms
A separate investigation focused on the anticancer effects of the compound on human breast cancer cell lines. The study revealed that treatment with the compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation pathways.
Properties
IUPAC Name |
1-benzyl-N-[(2-chloro-4-fluorophenyl)methyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN5O/c23-19-12-18(24)7-6-17(19)13-26-22(30)20-21(16-8-10-25-11-9-16)29(28-27-20)14-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQYSKFLEHXGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=C(C=C(C=C3)F)Cl)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














